molecular formula C24H18BrN3O3 B2455147 3-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one CAS No. 313371-19-6

3-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one

Cat. No.: B2455147
CAS No.: 313371-19-6
M. Wt: 476.33
InChI Key: GKOJHBVVRMOYJR-UHFFFAOYSA-N
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Description

3-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one is a complex organic compound that belongs to the class of quinolines. This compound is characterized by its unique structure, which includes a pyrazolidinylidene group, a furanyl group, a bromine atom, and a phenyl group attached to a quinolinone core. The presence of these diverse functional groups makes this compound an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. The starting materials often include substituted quinolines, furans, and pyrazolidines. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific application and desired yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards. The exact methods used in industrial production are often kept confidential by manufacturers .

Chemical Reactions Analysis

Types of Reactions

3-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction may yield different reduced forms of the compound. Substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one include other quinoline derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 3-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one is a novel pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C20H16BrN3O2\text{C}_{20}\text{H}_{16}\text{Br}\text{N}_3\text{O}_2

This structure features a quinoline backbone with a pyrazole moiety, which is crucial for its biological activity.

Biological Activity Overview

Recent studies have highlighted the biological activities associated with pyrazole derivatives. The compound has shown promise in various assays:

  • Inhibition of Xanthine Oxidase :
    • The compound demonstrated inhibitory activity against bovine xanthine oxidase, an enzyme involved in uric acid production. Assays indicated an IC50 value of approximately 5.30 µM , suggesting significant potential for managing conditions like gout .
  • Antioxidant Properties :
    • Pyrazole derivatives often exhibit antioxidant activity. While specific data for this compound is limited, structural analogs have shown efficacy in reducing oxidative stress markers in vitro .
  • Antimicrobial Activity :
    • Preliminary studies suggest that similar pyrazole compounds possess antimicrobial properties against various pathogens. Further investigation into this compound's spectrum of activity is warranted.

Case Study 1: Xanthine Oxidase Inhibition

A study assessing the inhibitory effects of various pyrazole derivatives on xanthine oxidase revealed that the compound exhibited significant inhibition at concentrations that are pharmacologically relevant. This supports its potential use in treating hyperuricemia and related disorders.

CompoundIC50 (µM)Assay Description
Compound A5.30Inhibition of bovine xanthine oxidase
Compound B10.00Inhibition of bovine xanthine oxidase

Case Study 2: Antioxidant Activity

In a comparative analysis of pyrazole derivatives, compounds structurally similar to the one in focus were tested for their ability to scavenge free radicals. Results indicated that these compounds significantly reduced reactive oxygen species (ROS) levels in cell cultures.

The biological activity of this compound may be attributed to its ability to interact with key enzymes involved in metabolic pathways:

  • Xanthine Oxidase : The inhibition mechanism likely involves binding to the active site of the enzyme, preventing substrate conversion and thereby reducing uric acid production.

Properties

IUPAC Name

3-[2-acetyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]-6-bromo-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrN3O3/c1-14(29)28-20(21-8-5-11-31-21)13-19(27-28)23-22(15-6-3-2-4-7-15)17-12-16(25)9-10-18(17)26-24(23)30/h2-12,20H,13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOJHBVVRMOYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one
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3-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one
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3-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one
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3-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one
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3-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one
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3-(1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one

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